3-Amino-1-propanol-d4

Vue d'ensemble

Description

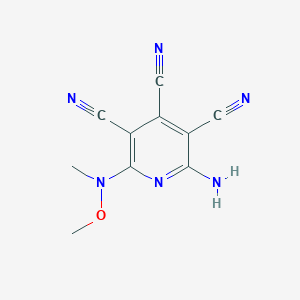

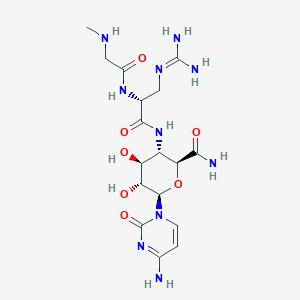

3-Amino-1-propanol-d4 is an organic compound with the molecular formula C3H9NO . It is one of the simplest aminopropanols and is a colorless liquid . It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions . Its salts such as hydrochloride, nitrate, sulfate, phosphate are used for the balanced curing action with selected textile resins .

Synthesis Analysis

3-Amino-1-propanol-d4 is a linear primary alkanolamine . It has been used in the synthesis of di-tert-butyl aminopropanol derivative . In a study, the chemical stability of a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] was studied .Molecular Structure Analysis

The molecular weight of 3-Amino-1-propanol-d4 is 79.13 g/mol . The IUPAC name for this compound is 3-amino-2,2,3,3-tetradeuteriopropan-1-ol . The InChI is InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 .Chemical Reactions Analysis

Aqueous solutions of 3-Amino-1-propanol-d4 exhibited faster kinetics than primary amines such as monoethanolamine (MEA), 1-amino-2-propanol (1AP), 3-amino-1-propanol (3AP), or a hindered amine such as 2-amino-2-methyl-1-propanol (AMP) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-propanol-d4 include a molecular weight of 79.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 79.093520894 g/mol and the monoisotopic mass is 79.093520894 g/mol .Applications De Recherche Scientifique

Solubility of Carbon Dioxide

3-Amino-1-propanol-d4 is used in the study of the solubility of carbon dioxide in deep eutectic solvents . It is used as a physical-chemical CO2 absorbent . The solubility of CO2 was measured at low pressures up to 170 kPa at the temperature range of 293–318 K .

Hydrogen Bond Networks

3-Amino-1-propanol-d4 is used in the study of hydrogen bond networks in aqueous solutions . All the molecules were shown to be bound into a three-dimensional network of hydrogen bonds over the entire range of concentrations in the system .

Preparation of Polyurethanes

3-Amino-1-propanol-d4 can be used in the preparation of polyurethanes . Polyurethanes are used in a wide variety of applications due to their versatility and durability.

4. Preparation of Poly (propyl ether imine) Dendrimers 3-Amino-1-propanol-d4 is a key starting material in the preparation of poly (propyl ether imine) dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.

Production of Anionic Emulsifiers

3-Amino-1-propanol-d4 is used in the production of anionic emulsifiers . These emulsifiers are used in a variety of products, including foods, pharmaceuticals, and cosmetics.

Production of Nonionic Polyethylene Emulsions

3-Amino-1-propanol-d4 is also used in the production of nonionic polyethylene emulsions . These emulsions are used in a variety of applications, including coatings, adhesives, and sealants.

Preparation of Beta-lactam Antibiotics

3-Amino-1-propanol-d4 is used as a starting material in the preparation of beta-lactam antibiotics . These antibiotics are among the most commonly prescribed drugs, effective against a broad range of bacteria.

Humectants for Foods and Cosmetics

3-Amino-1-propanol-d4 is used in the preparation of humectants for foods and cosmetics . Humectants are substances that help to retain moisture, improving the texture and shelf life of food and cosmetic products.

Safety and Hazards

3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mécanisme D'action

Target of Action

3-Amino-1-propanol-d4 is a versatile building block in both personal care and pharmaceutical applications . It is often used as a molecular linker , which means it can bind to various targets depending on the specific application.

Mode of Action

The mode of action of 3-Amino-1-propanol-d4 largely depends on its role as a molecular linker It can interact with its targets and induce changes based on the specific context of its application

Biochemical Pathways

3-Amino-1-propanol-d4 can be involved in various biochemical pathways due to its role as a molecular linker . It can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . .

Result of Action

The molecular and cellular effects of 3-Amino-1-propanol-d4’s action would depend on its specific application and the biochemical pathways it affects. As a molecular linker, it could potentially influence a wide range of cellular processes . .

Propriétés

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-propanol-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)